
N-Desmethyltramadol
Descripción general
Descripción
N-Desmethyltramadol: is a metabolite of the opioid analgesic medication tramadol. It is formed through the metabolic process where tramadol undergoes N-demethylation. This compound is known for its role in pain management due to its opioid activity, although it is less potent than its parent compound, tramadol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Desmethyltramadol can be synthesized through the N-demethylation of tramadol. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to facilitate the removal of the methyl group from the nitrogen atom in tramadol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar N-demethylation processes. The reaction conditions are optimized to ensure high yield and purity of the compound. This often includes controlled temperatures, pressures, and the use of catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-Desmethyltramadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
Pharmacological Profile
N-Desmethyltramadol has been observed to exhibit various pharmacological activities, primarily related to its role as a metabolite of tramadol. While tramadol itself is known for its dual mechanism of action—acting on both the mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin—this compound contributes to these effects but with a different potency profile.
Analgesic Effects
Research indicates that this compound possesses analgesic properties but is generally considered less potent than its counterpart O-desmethyltramadol (M1). Studies have shown that while tramadol and its metabolites provide pain relief, the efficacy of this compound in clinical settings remains under investigation. For instance, a study highlighted that this compound had limited therapeutic effect compared to other metabolites, particularly in overdose cases where it was detected alongside O-desmethyltramadol .
Clinical Applications
This compound's clinical applications are primarily linked to its role in pain management and its metabolic relationship with tramadol.
Pain Management
This compound has been investigated for its potential use in treating chronic pain conditions such as rheumatoid arthritis, fibromyalgia, and restless legs syndrome . Its pharmacokinetic profile suggests that it may be beneficial in specific patient populations who metabolize tramadol differently due to genetic variations in cytochrome P450 enzymes.
Safety Profile
The safety profile of this compound is also a point of interest. In trials comparing tramadol with desmetramadol (a formulation containing both enantiomers of O-desmethyltramadol), it was found that desmetramadol provided similar analgesia with fewer adverse effects, suggesting that this compound may contribute positively to the safety profile when used appropriately .
Pharmacogenetics
This compound has been studied in the context of pharmacogenetics, particularly concerning variations in CYP2D6 enzyme activity among individuals. These genetic differences can significantly impact the metabolism of tramadol and its metabolites, including this compound. Research has shown that individuals with certain genotypes may experience different plasma concentrations of this compound compared to those with normal CYP2D6 function . This variability underscores the importance of personalized medicine in pain management strategies.
Toxicology Studies
In toxicological research, this compound has been identified as a relevant compound in postmortem analyses where it is often detected alongside other substances following overdose cases . Understanding the role of this metabolite in such scenarios aids in developing better treatment protocols for overdose management.
Summary Table of Key Findings
Mecanismo De Acción
N-Desmethyltramadol exerts its effects primarily through its action on the central nervous system. It acts as an agonist at the μ-opioid receptors, which are involved in pain modulation. By binding to these receptors, this compound inhibits the transmission of pain signals, leading to analgesia . Additionally, it may also inhibit the reuptake of serotonin and norepinephrine, contributing to its analgesic effects .
Comparación Con Compuestos Similares
O-Desmethyltramadol: Another metabolite of tramadol, known for its higher potency as an opioid agonist compared to N-Desmethyltramadol.
N,O-Didesmethyltramadol: A metabolite with less opioid activity compared to this compound.
N,N-Didesmethyltramadol: A metabolite with no significant opioid activity.
Uniqueness: this compound is unique in its moderate opioid activity, making it less potent than O-Desmethyltramadol but still effective in pain management. Its distinct pharmacokinetic profile and metabolic pathway contribute to its specific applications in clinical and research settings .
Actividad Biológica
N-Desmethyltramadol (M2) is a significant metabolite of tramadol, an opioid analgesic widely used for pain management. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties and potential clinical implications. This article delves into the metabolism, pharmacokinetics, and biological effects of this compound, supported by data tables and case studies.
Metabolism and Pharmacokinetics
Tramadol is metabolized primarily in the liver through cytochrome P450 enzymes, resulting in several metabolites, including O-desmethyltramadol (M1) and this compound (M2). The metabolic pathways are illustrated in the following table:
Metabolite | Enzyme | Pharmacological Activity |
---|---|---|
Tramadol | - | Parent compound |
O-desmethyltramadol (M1) | CYP2D6 | Active analgesic |
This compound (M2) | CYP3A4, CYP2B6 | Inactive |
N,N-didesmethyltramadol (M3) | - | Inactive |
This compound is formed via N-demethylation of tramadol, primarily catalyzed by CYP3A4 and CYP2B6 . Unlike M1, which exhibits significant analgesic activity through μ-opioid receptor activation, M2 has been shown to lack direct pharmacological effects on opioid receptors .
Biological Activity
While this compound itself is not considered pharmacologically active, it plays a role in the overall analgesic effects of tramadol. The presence of M2 can influence the pharmacokinetics of tramadol by altering its metabolism and clearance rates. Studies have indicated that the formation of M2 can affect the efficacy and safety profiles of tramadol therapy.
Case Studies
- Pharmacogenomics Impact : A study highlighted that genetic variations in CYP2D6 significantly affect tramadol metabolism and its active metabolites. Patients with reduced CYP2D6 activity may experience lower levels of M1 and higher levels of M2, potentially leading to inadequate pain control .
- Drug Interaction Studies : Research on drug interactions has shown that co-administration of certain medications can inhibit the formation of M1 while increasing levels of M2. For instance, apatinib was found to inhibit tramadol metabolism significantly, leading to increased plasma concentrations of both tramadol and O-desmethyltramadol while also affecting the levels of this compound .
Pharmacological Implications
The biological activity of this compound raises important considerations for clinical practice:
- Analgesic Efficacy : Although M2 does not contribute directly to analgesia, its presence can indicate variations in tramadol metabolism that may affect patient outcomes.
- Adverse Effects : Understanding the balance between active and inactive metabolites is essential for minimizing adverse effects associated with tramadol therapy.
- Personalized Medicine : Genetic testing for CYP enzyme variants could help tailor tramadol prescriptions to optimize pain management while reducing risks.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891485 | |
Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73806-55-0, 1018989-94-0 | |
Record name | N-Demethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1018989-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.